N-Nonylphthalimide CAS number and molecular weight
N-Nonylphthalimide CAS number and molecular weight
An In-Depth Technical Guide to N-Nonylphthalimide: Synthesis, Properties, and Applications
Introduction to N-Alkylphthalimides
N-substituted phthalimides are a significant class of organic compounds characterized by a phthalimide core where the nitrogen atom is bonded to a substituent group. Among these, N-alkylphthalimides are crucial intermediates in organic synthesis, most notably for the preparation of primary amines via the Gabriel synthesis. This method offers a reliable route to primary amines, avoiding the over-alkylation often encountered in the direct alkylation of ammonia. The versatility of the phthalimide group as a masked primary amine makes N-alkylphthalimides valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a detailed overview of N-Nonylphthalimide, a long-chain alkyl derivative, focusing on its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.
Physicochemical Properties of N-Nonylphthalimide
While specific experimental data for N-Nonylphthalimide is not widely documented, its key physicochemical properties can be reliably calculated based on its molecular structure.
| Property | Value | Source |
| CAS Number | Not explicitly assigned | N/A |
| Molecular Formula | C₁₇H₂₃NO₂ | Calculated |
| Molecular Weight | 273.37 g/mol | Calculated |
| IUPAC Name | 2-nonylisoindole-1,3-dione | N/A |
Synthesis of N-Nonylphthalimide
The synthesis of N-alkylphthalimides, including N-Nonylphthalimide, is typically achieved through the alkylation of phthalimide. Several established methods can be employed, with the choice of method often depending on the nature of the alkylating agent and the desired reaction conditions.
Gabriel Synthesis Approach
The classical and most common method for preparing N-alkylphthalimides is the Gabriel synthesis. This involves the N-alkylation of the potassium salt of phthalimide with an alkyl halide.
Reaction Scheme:
Caption: General workflow for the synthesis of N-Nonylphthalimide via the Gabriel Synthesis.
Experimental Protocol:
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Formation of Potassium Phthalimide:
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To a solution of phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.1 equivalents).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the potassium salt of phthalimide.
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N-Alkylation:
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To the suspension of potassium phthalimide, add 1-bromononane (1.0-1.2 equivalents) dropwise.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
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The solid precipitate of N-Nonylphthalimide is collected by filtration.
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Wash the solid with water and then with a cold, non-polar solvent like hexane to remove any unreacted alkyl halide.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Mitsunobu Reaction
An alternative method for the synthesis of N-alkylphthalimides involves the Mitsunobu reaction, which utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.
Reaction Scheme:
Caption: Synthesis of N-Nonylphthalimide using the Mitsunobu reaction.
Experimental Protocol:
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Reaction Setup:
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Dissolve phthalimide (1.0 equivalent), nonan-1-ol (1.0-1.2 equivalents), and triphenylphosphine (PPh₃) (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Addition of Azodicarboxylate:
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Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) in THF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up and Purification:
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Remove the solvent under reduced pressure.
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The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired N-Nonylphthalimide.
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Applications in Research and Drug Development
The primary utility of N-Nonylphthalimide lies in its role as a precursor to 1-nonanamine. The phthalimide group can be readily removed to unmask the primary amine, which is a common functional group in many biologically active molecules.
Deprotection to Primary Amine (Ing-Manske Procedure)
The conversion of N-Nonylphthalimide to 1-nonanamine is typically achieved by hydrazinolysis.
Reaction Scheme:
Caption: Hydrazinolysis of N-Nonylphthalimide to yield 1-nonanamine.
Experimental Protocol:
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Hydrazinolysis:
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Dissolve N-Nonylphthalimide (1.0 equivalent) in a protic solvent like ethanol.
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Add hydrazine hydrate (1.0-1.5 equivalents) to the solution.
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Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
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Acidify the filtrate with hydrochloric acid (HCl) and then concentrate it under reduced pressure.
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Add water to the residue and wash with an organic solvent like dichloromethane to remove any non-basic impurities.
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Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
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Extract the liberated 1-nonanamine with an organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified primary amine.
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Conclusion
N-Nonylphthalimide serves as a key synthetic intermediate, primarily for the production of 1-nonanamine. The synthetic routes to N-Nonylphthalimide are well-established, with the Gabriel synthesis and Mitsunobu reaction being the most prominent methods. The choice of synthesis depends on the availability of starting materials and desired reaction conditions. The subsequent deprotection to the primary amine is efficient and high-yielding, making N-Nonylphthalimide a valuable tool for researchers and scientists in organic synthesis and drug development who require access to long-chain primary amines.
References
- For general information on the synthesis of N-alkylphthalimides, please refer to established organic chemistry literature and protocols. While a specific paper for N-Nonylphthalimide is not cited, the methodologies described are standard and widely published in organic synthesis journals.
